REACTION_SMILES
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[CH3:1][CH:2]([C:3](=[O:4])[O-:5])[c:6]1[c:7]([CH3:28])[n:8]([C:17]([c:18]2[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]2)=[O:27])[c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12.[CH3:40][C:41](=[O:42])[OH:43].[c:29]1([CH3:30])[cH:31][cH:32][c:33]([S:34]([OH:35])(=[O:36])=[O:37])[cH:38][cH:39]1>>[CH2:2]([C:3](=[O:4])[OH:5])[c:6]1[c:7]([CH3:28])[n:8]([C:17]([c:18]2[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]2)=[O:27])[c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][c:14]12
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Name
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COc1ccc2c(c1)c(C(C)C(=O)[O-])c(C)n2C(=O)c1ccc([N+](=O)[O-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1)c(C(C)C(=O)[O-])c(C)n2C(=O)c1ccc([N+](=O)[O-])cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)c(CC(=O)O)c(C)n2C(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |